Isoquinoline-5-sulfonamide

説明

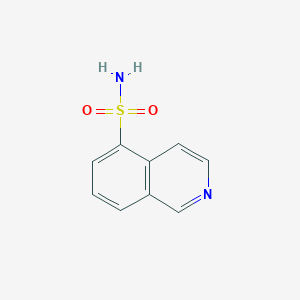

Structure

3D Structure

特性

IUPAC Name |

isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIWZEKPARJYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431563 | |

| Record name | Isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109547-31-1 | |

| Record name | Isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

General Synthetic Routes for Isoquinoline-5-sulfonamide Derivatives

The construction of this compound derivatives involves two key stages: the formation of the isoquinoline (B145761) ring system and the introduction of the sulfonamide moiety at the 5-position.

Isoquinoline Ring System Formation

Several classical and modern methods are utilized for the synthesis of the isoquinoline nucleus.

Classical Methods:

Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. wikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under refluxing acidic conditions. wikipedia.orgnrochemistry.com The reaction is particularly effective when the benzene (B151609) ring has electron-donating groups. nrochemistry.com Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The reaction conditions can influence which mechanism is predominant. wikipedia.org A modified, milder version of this reaction uses trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) for the cyclodehydration of amides, which is advantageous for sensitive substrates. nih.gov

Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, catalyzed by an acid. wikipedia.org The mechanism starts with the formation of an iminium ion, followed by an electrophilic attack on the aromatic ring to form a spirocycle, which then rearranges and deprotonates to yield the tetrahydroisoquinoline. wikipedia.org The reaction is considered a special case of the Mannich reaction. wikipedia.orgorganicreactions.org While traditionally requiring strong acid and heat, it can also proceed in aprotic media, sometimes without an acid catalyst. wikipedia.org This method has been adapted for solid-phase synthesis and enzymatic processes. mdpi.com

Pomeranz-Fritsch Reaction: This method synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. quimicaorganica.orgwikipedia.orgchemistry-reaction.com The reaction typically uses strong acids like sulfuric acid. thermofisher.com Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, allow for the synthesis of C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.com

Modern Synthetic Approaches:

Modern synthetic chemistry has introduced new methods for isoquinoline synthesis, often employing metal catalysts to achieve higher efficiency and broader substrate scope. For instance, palladium-catalyzed reactions have been developed for the construction of the isoquinoline nucleus. rsc.org Copper-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines. nih.gov

Introduction of the Sulfonamide Moiety

The sulfonamide group is typically introduced onto the isoquinoline ring at the 5-position through electrophilic substitution.

A common method involves the sulfonation of the isoquinoline ring, followed by conversion to a sulfonyl chloride, and subsequent reaction with an amine. For example, isoquinoline can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group directly. vulcanchem.com However, this can lead to mixtures of isomers.

A more regioselective method involves the direct sulfonation of a pre-functionalized isoquinoline. For instance, 4-fluoroisoquinoline (B1268607) can be reacted with sulfuric anhydride to yield 4-fluoroisoquinoline-5-sulfonic acid. google.com This intermediate is then converted to the corresponding sulfonyl chloride using a halogenating agent like thionyl chloride or phosphorus oxychloride. google.com The fluorine atom at the 4-position helps direct the sulfonation to the 5-position, reducing the formation of the 8-sulfonyl isomer. The resulting isoquinoline-5-sulfonyl chloride is a key intermediate that can be reacted with a wide variety of amines to generate a library of this compound derivatives. google.com

Functionalization and Side Chain Elaboration Techniques

Once the this compound core is established, further derivatization is carried out to explore structure-activity relationships and optimize biological activity.

Incorporation of Aminoalkyl Moieties

A common strategy involves the reaction of isoquinoline-5-sulfonyl chloride with various aminoalkyl amines. For example, N-(2-aminoethyl)this compound derivatives are synthesized by reacting isoquinoline-5-sulfonyl chloride with ethylenediamine. acs.org The reaction is typically carried out in a solvent like dichloromethane (B109758) in the presence of a base such as sodium bicarbonate to neutralize the generated HCl. acs.org

| Starting Amine | Resulting Derivative |

| Ethylenediamine | N-(2-Aminoethyl)this compound acs.org |

| N-(2-Guanidinoethyl)amine | N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide nih.gov |

This table presents examples of aminoalkyl moieties incorporated into the this compound structure.

Introduction of Cyclic and Heterocyclic Substituents

To explore different spatial arrangements and introduce new interaction points, cyclic and heterocyclic groups are incorporated into the side chain. This can be achieved by reacting the isoquinoline-5-sulfonyl chloride with amines bearing cyclic or heterocyclic fragments. For instance, N-(3-aminocyclohexyl)-N-(2-phenylethyl)this compound is synthesized by reacting the sulfonyl chloride intermediate with 3-aminocyclohexylamine and 2-phenylethylamine.

The synthesis of fused heterocyclic systems containing the this compound core has also been explored. For example, a copper-catalyzed sulfonation/cyclization of activated alkenes with thiosulfonates can lead to sulfonated indolo[2,1-a]isoquinolines. rsc.org Another approach involves a tandem reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones to produce functionalized 5,6-dihydropyrazolo[5,1-a]isoquinolines. semanticscholar.org

| Cyclic/Heterocyclic Moiety | Synthetic Strategy | Resulting Structure | Reference |

| Cyclohexylamine | Reaction with 3-aminocyclohexylamine | N-(3-Aminocyclohexyl)this compound derivative | |

| Indole | Copper-catalyzed sulfonation/cyclization | Sulfonated indolo[2,1-a]isoquinoline | rsc.org |

| Pyrazole | Tandem [3+2] cycloaddition/detosylation/aromatization | 5,6-Dihydropyrazolo[5,1-a]isoquinoline | semanticscholar.org |

| Benzimidazole | Copper-catalyzed sulfonation/cyclization | Sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-one | rsc.org |

This table showcases strategies for introducing cyclic and heterocyclic substituents.

Design of Conformationally Restricted Analogues

To reduce the conformational flexibility of the side chain and potentially enhance binding affinity and cell penetration, conformationally restricted analogues have been designed. nih.gov This often involves replacing flexible linkers with rigid cyclic structures.

One notable example is the replacement of a secondary amine linker with a 2,5-disubstituted pyrrolidine (B122466) motif. nih.govnih.gov The synthesis of these analogues is a multi-step process. For instance, the synthesis of a conformationally restricted isoquinoline sulfonamide involved a 12-step sequence to construct the desired 2,5-disubstituted pyrrolidine ring system, which was then coupled to the isoquinoline-5-sulfonyl chloride. nih.gov These strategies have led to the discovery of diastereomeric derivatives with significantly different biological activities, highlighting the importance of stereochemistry in the design of these analogues. nih.gov

| Linker Modification | Rationale | Example | Reference |

| Replacement of secondary amine with 2,5-disubstituted pyrrolidine | Reduce number of rotatable bonds, enhance cell penetration | LEI-800 | nih.gov |

| Incorporation of a cyclohexyl ring | Introduce conformational rigidity | N-(3-Aminocyclohexyl) derivatives |

This table outlines approaches to designing conformationally restricted this compound analogues.

Advanced Synthetic Approaches for this compound Analogues

The development of sophisticated synthetic methodologies has been crucial in the exploration of this compound analogues as biologically active agents. Advanced strategies, including stereoselective synthesis and combinatorial library generation, have enabled the creation of diverse and structurally complex derivatives, facilitating in-depth structure-activity relationship (SAR) studies.

Stereoselective Synthesis

The introduction of chiral centers into the this compound scaffold has been a key strategy to enhance potency and selectivity, particularly for targets such as protein kinases and DNA gyrase. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, yielding specific stereoisomers.

A notable example involves the design of conformationally restricted analogues to probe the required geometry for optimal target engagement. In one approach, the flexible linker of an initial isoquinoline sulfonamide hit was replaced with a 2,5-disubstituted pyrrolidine motif. This strategy introduced two new stereocenters, leading to the synthesis of four distinct diastereomers. The synthesis began with enantiomerically pure O-triisopropylsilyl (TIPS) protected prolinol building blocks to establish the first chiral center, with the second being introduced in subsequent steps. nih.gov

The biological evaluation of these diastereomers revealed a strong dependence on stereochemistry for activity. For instance, in a series designed as allosteric gyrase inhibitors, only the trans-(2R,5S) isomer showed improved potency over the parent compound. The trans-(2R,5R) isomer retained some activity, while the cis-(2S,5R) and trans-(2S,5S) isomers were inactive, highlighting the critical nature of precise stereochemical control. nih.gov

Table 1: Diastereomers of a Conformationally Restricted this compound Analogue and Their Relative Activity nih.gov

| Diastereomer | Configuration | Relative Potency |

| Isomer 1 | trans-(2R,5S) | More potent than parent |

| Isomer 2 | trans-(2R,5R) | Active |

| Isomer 3 | cis-(2S,5R) | Inactive |

| Isomer 4 | trans-(2S,5S) | Inactive |

Other asymmetric strategies for related isoquinoline systems, which could be adapted for isoquinoline-5-sulfonamides, include the use of chiral auxiliaries like tert-butylsulfinamide. researchgate.net The addition of Grignard reagents to chiral N-sulfinyl imines derived from isoquinoline precursors allows for the stereocontrolled introduction of substituents. researchgate.net Furthermore, palladium-catalyzed asymmetric reactions, such as the Larock isoquinoline synthesis, have been developed to create axially chiral isoquinolines, a type of stereoisomerism that could be explored for the 5-sulfonamide series. acs.org

Library Generation and Parallel Synthesis

To efficiently explore the chemical space around the this compound core, combinatorial chemistry and parallel synthesis techniques have been employed. These methods allow for the rapid generation of a large number of analogues by systematically varying different parts of the molecule.

Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for constructing combinatorial libraries. The isoquinoline core or a precursor is attached to a solid support (resin), and subsequent reaction steps are carried out. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away. Patents describe the generation of isoquinoline combinatorial libraries where the general scaffold can be diversified at several positions (R¹ through R⁶). google.comgoogle.com This approach allows for the introduction of a wide variety of substituents to probe for desired biological activities. After the final synthetic step, the target molecules are cleaved from the resin.

Solution-Phase Parallel Synthesis: Solution-phase parallel synthesis is another common strategy, particularly for generating smaller, more focused libraries. In this method, reactions are performed in individual wells of a multi-well plate, allowing for the simultaneous synthesis of many distinct compounds. google.com This technique has been applied to the synthesis of this compound derivatives for kinase inhibition. For example, multiple-parallel-synthesis plates have been used to create libraries based on an this compound-ethylenediamine core, where different peptide or peptidomimetic moieties were appended to explore substrate-mimetic interactions. google.com

The design of these libraries is often guided by computational modeling and structure-based design to focus on analogues with a higher probability of being active. researchgate.netnih.gov The general strategy for a combinatorial library of isoquinoline derivatives allows for diversity at multiple points, as illustrated in the table below.

Table 2: Points of Diversity in a Generic Isoquinoline Combinatorial Library google.comgoogle.com

| Variable Position | Potential Substituents |

| R¹ | Hydrogen, Alkyl, Substituted Alkyl, etc. |

| R² | Hydrogen, Alkyl, Substituted Alkyl, etc. |

| R³ | Hydrogen, Alkyl, Substituted Alkyl, etc. |

| R⁴ | Hydrogen, Alkyl, Substituted Alkyl, etc. |

| R⁵ | Hydrogen, Alkyl, Substituted Alkyl, etc. |

| R⁶ | Hydrogen, Alkyl, Substituted Alkyl, etc. |

| X | C, N, O, S |

| Y | CO₂H, SH, NHR⁷, C(O)NHR⁷ |

Molecular Interactions and Biological Target Engagement

Protein Kinase Inhibition Mechanisms of Isoquinoline-5-sulfonamide Analogues

Isoquinoline (B145761) sulfonamide compounds are widely recognized as inhibitors of protein kinases, a large family of enzymes that regulate numerous cellular processes. pnas.org Their mechanism of action primarily involves competing with adenosine (B11128) triphosphate (ATP) for its binding site within the kinase catalytic domain. pnas.orgresearchgate.net This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to substrate proteins, thereby blocking the signaling pathways controlled by the targeted kinase. mdpi.com

The inhibitory profile of this compound analogues varies significantly across the kinome, with substitutions on the isoquinoline ring and sulfonamide group dictating selectivity. pnas.org Several derivatives have been developed to selectively target specific kinases. For instance, some isoquinoline compounds show a preference for Rho-associated coiled-coil containing protein kinase (ROCK) over other kinases like Protein Kinase A (PKA), Mitogen- and stress-activated protein kinase 1 (MSK1), and Ribosomal protein S6 kinase beta-1 (S6K1). acs.org This selectivity is attributed to interactions with five key residues within the ATP binding pocket of ROCK. acs.org Similarly, conjugating D-arginine-rich peptides to N-(2-aminoethyl)-5-isoquinoline-sulfonamide has produced compounds with high selectivity for ROCK2 over PKA. researchgate.net

Conversely, some analogues exhibit broad-spectrum inhibitory activity. The well-studied compound H-89, an this compound derivative, is a potent inhibitor of PKA but also affects a range of other kinases. researchgate.netcaymanchem.com Its non-selective nature highlights the structural conservation of the ATP-binding site among many protein kinases. caymanchem.comnih.gov The inhibitory concentrations (IC50) of H-89 against various kinases demonstrate this cross-reactivity. caymanchem.comtocris.com

| Kinase Target | H-89 IC50 (nM) | Source |

|---|---|---|

| S6K1 | 80 | caymanchem.comtocris.com |

| MSK1 | 120 | caymanchem.comtocris.com |

| PKA | 135 | tocris.com |

| ROCK-II | 270 | caymanchem.comtocris.com |

| PKBα (Akt1) | 2600 | caymanchem.comtocris.com |

| MAPKAP-K1b (RSK2) | 2800 | caymanchem.comtocris.com |

Modifications to the isoquinoline scaffold can enhance selectivity. For example, a tetrahydroisoquinoline analogue of Fasudil, another isoquinoline sulfonamide compound, retains activity against ROCK but does not inhibit Protein Kinase C (PKC), unlike its parent compound. researchgate.net This suggests that reducing the aromaticity of the ring system can improve the selectivity profile. researchgate.net

The primary mechanism by which isoquinoline-5-sulfonamides inhibit protein kinases is through direct competition with ATP for its binding cleft, which is situated between the N- and C-terminal lobes of the kinase catalytic domain. pnas.orgnih.gov Structural studies have elucidated the precise interactions that anchor these inhibitors in the active site.

The isoquinoline ring itself is a critical pharmacophore, mimicking the adenine (B156593) moiety of ATP. nih.govresearchgate.net A conserved hydrogen bond typically forms between the nitrogen atom of the isoquinoline ring and the backbone amide of a conserved valine residue (Val-123 in PKA) in the kinase hinge region. nih.govd-nb.info This interaction is crucial for anchoring the inhibitor. pnas.org The sulfonamide portion of the molecule often occupies the ribose-binding subsite. nih.govresearchgate.net

Selectivity among different kinases is achieved primarily through interactions with the chemical substituents on the isoquinoline ring. pnas.org For instance, in the complex between Casein Kinase-1 (CK1) and the inhibitor CKI7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide), selectivity is achieved through specific hydrophobic contacts and hydrogen bonds. pnas.org Crystal structures of PKA complexed with inhibitors like H-89 reveal that the inhibitor's side chain amide can form a hydrogen bond with the backbone carbonyl of another key residue, Glu-170. nih.gov The ability of the isoquinoline ring to flip, depending on the substituents at different positions, allows it to adapt to the specific contours of the ATP pocket in different kinases, further contributing to selectivity. pnas.org

Crystallographic studies have shown that upon binding, the glycine-rich loop (or Gly-loop), which typically interacts with the phosphate groups of ATP, can shift its position. pnas.orgd-nb.info In PKA, the extent of this movement varies depending on the specific ligand bound. An this compound ligand with a longer side chain was observed to pull the Gly-loop into a more closed conformation by forming a new hydrogen bond with a threonine residue (Thr51) on the loop. d-nb.info This closure was further stabilized by new interactions between the loop and other parts of the protein. d-nb.info

Similarly, the binding of the inhibitor CKI7 to CK1 causes the tip of the glycine-rich loop to tilt toward the binding cleft. pnas.org Other ligand-induced changes can include the reorientation of key catalytic residues. For example, in the CK1-CKI7 structure, Asp154, an invariant amino acid in protein kinases, adopts a different conformation compared to its position in the ATP-bound structure. pnas.org These findings demonstrate that the inhibitor does not just occupy space but actively reshapes the active site.

Allosteric Enzyme Modulation by this compound

While best known as ATP-competitive kinase inhibitors, derivatives of this compound have also been discovered to function as allosteric modulators of other enzymes. Allosteric modulation occurs when an inhibitor binds to a regulatory site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's function. wikipedia.org

Recent research has identified isoquinoline sulfonamides as a novel class of allosteric inhibitors of bacterial DNA gyrase, an essential topoisomerase enzyme. nih.govnih.gov This discovery is significant as DNA gyrase is a well-established antibacterial target, and these compounds show activity against fluoroquinolone-resistant bacteria. nih.govexlibrisgroup.com

Through screening and subsequent optimization, an initial isoquinoline sulfonamide hit was developed into the more potent antibacterial compound LEI-800. nih.govnih.gov Structural studies using single-particle cryogenic electron microscopy (cryo-EM) revealed that LEI-800 does not bind to the active site where fluoroquinolones act. Instead, it occupies a previously unknown allosteric, hydrophobic pocket located in the GyrA subunit of the DNA gyrase complex. nih.govnih.govrcsb.org By binding to this allosteric site, LEI-800 inhibits the enzyme's DNA cleavage activity. nih.gov This distinct mode of action presents a new avenue for developing antibiotics to combat resistant bacterial strains. nih.govnih.gov LEI-800 was found to effectively inhibit gyrase from both Escherichia coli and Klebsiella pneumoniae. nih.gov

| Enzyme Source | LEI-800 IC50 (nM) | Source |

|---|---|---|

| E. coli DNA Gyrase | 103 | nih.gov |

| K. pneumoniae DNA Gyrase | 96 | nih.gov |

Derivatives of isoquinoline have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govscielo.br Inhibition of these enzymes is a key therapeutic strategy for managing neurodegenerative diseases. scielo.brheraldopenaccess.us

A series of isoquinoline-sulfonamide hybrid analogues demonstrated varying degrees of inhibitory potential against both AChE and BuChE. researchgate.net The inhibitory activity was found to be dependent on the specific chemical substitutions on the core scaffold. researchgate.net Molecular docking studies of other sulfonamide-based inhibitors with BuChE suggest interactions with key residues such as Trp82, Trp231, and His438, and a non-competitive mode of inhibition has been observed. nih.gov While many isoquinoline derivatives show only moderate to weak inhibition, specific analogues have been identified as potent dual inhibitors of both AChE and BuChE. researchgate.netmdpi.comtandfonline.com

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| 5c | 4.10 ± 0.05 | 10.11 ± 0.08 |

| 5d | 16.10 ± 0.03 | 20.30 ± 0.11 |

| 5e | 11.32 ± 0.04 | 32.10 ± 0.09 |

| 5h | 12.10 ± 0.05 | 15.20 ± 0.07 |

| 5i | 22.40 ± 0.04 | 18.10 ± 0.05 |

| 5j | 15.80 ± 0.10 | 25.30 ± 0.12 |

| 5k | 30.10 ± 0.15 | 6.50 ± 0.06 |

| Eserine (Standard) | 0.85 ± 0.0001 | 0.04 ± 0.0001 |

Receptor Binding and Ligand-Target Recognition

The serotonin (B10506) (5-HT) system is a major neurotransmitter system involved in a wide array of physiological and psychological processes. nih.gov Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and are significant targets for therapeutic intervention in various central nervous system (CNS) disorders. bmbreports.org

Isoquinoline-sulfonamide derivatives have been investigated for their interactions with multiple serotonin receptor subtypes. nih.gov Research has shown that certain quinoline- and isoquinoline-sulfonamide analogs can act as multi-receptor agents, targeting 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors. nih.gov For example, specific analogs have been identified that behave as 5-HT₁A agonists and 5-HT₂A/5-HT₇ antagonists. nih.gov The 5-HT₇ receptor, in particular, has been a focus of research due to its role in mood, cognition, and circadian rhythms. bmbreports.org The 4-isoquinolinesulfonamide moiety, for instance, has been incorporated into compounds designed to have enhanced affinity for the 5-HT₆ receptor. scilit.com

The binding of these ligands to serotonin receptors involves complex interactions with specific amino acid residues within the receptor's transmembrane domains. The diversity of the serotonin receptor family allows for the development of ligands with varied selectivity profiles. uj.edu.pl

Dopamine (B1211576) receptors, another class of GPCRs, are crucial for motor control, motivation, and reward, and are primary targets for antipsychotic and anti-Parkinsonian drugs. diva-portal.org The D₂-like receptors (D₂, D₃, and D₄) are of particular interest in drug development. diva-portal.org

Studies have revealed that isoquinoline-sulfonamide derivatives can also interact with dopamine receptors. nih.gov Some compounds exhibit a multi-receptor profile, binding to D₂, D₃, and D₄ receptors in addition to serotonin receptors. nih.gov For instance, a 4-isoquinolinyl analog was found to have a binding profile that included D₂ and D₃ receptors, acting as a D₂ partial agonist. nih.gov The development of ligands with specific affinities for different dopamine receptor subtypes is an active area of research, with the goal of creating more effective and safer therapeutics for psychiatric and neurological disorders. researchgate.net

Broad-Spectrum Biological Activity Research Areas

The this compound scaffold has been explored for its potential in developing new antimicrobial agents. The rise of drug-resistant pathogens necessitates the discovery of novel compounds with unique mechanisms of action. nih.gov

One approach has been to target essential bacterial enzymes. As discussed, isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, an essential bacterial topoisomerase. nih.gov This mode of action is distinct from that of fluoroquinolone antibiotics, offering a potential avenue to combat fluoroquinolone-resistant bacteria. nih.gov One isoquinoline sulfonamide was found to be most potent against E. coli with a minimum inhibitory concentration (MIC) of 6.25 µM and also showed activity against K. pneumoniae. nih.gov

Another strategy involves leveraging the general antimicrobial properties of the sulfonamide group. Sulfonamides are known to inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway, which is essential for bacterial growth. rsc.org While many sulfonamide derivatives show moderate activity against Gram-positive and Gram-negative bacteria, their efficacy can be enhanced through structural modifications. For example, hybrid molecules combining quinoline (B57606) and sulfonamide moieties have been synthesized and evaluated for their antibacterial properties. rsc.org

Anti-Inflammatory Modulatory Research

Research into the anti-inflammatory properties of this compound and its derivatives has highlighted their potential to modulate key pathways involved in the inflammatory response. While specific and detailed research findings exclusively on the parent compound, this compound, are not extensively available in publicly accessible literature, the broader class of isoquinoline sulfonamides has been the subject of various investigations. These studies collectively suggest that the isoquinoline sulfonamide scaffold serves as a promising framework for the development of novel anti-inflammatory agents.

The primary mechanisms through which these compounds are thought to exert their anti-inflammatory effects involve the inhibition of critical signaling pathways and enzymes that are upregulated during inflammation. Notably, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the production of pro-inflammatory mediators, have been identified as key targets. ijpras.commdpi.com

Derivatives of this compound have been explored for their capacity to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). mdpi.com The overproduction of these cytokines is a hallmark of many inflammatory diseases. For instance, studies on isoquinoline-1-carboxamide (B73039) derivatives have demonstrated potent suppression of pro-inflammatory mediators in microglial cells, which are the primary immune cells of the central nervous system. mdpi.com This suppression was linked to the inhibition of the MAPK/NF-κB pathway. mdpi.com

Furthermore, the anti-inflammatory activity of some sulfonamide derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators. rsc.org The general anti-inflammatory potential of sulfonamides has been recognized in various studies, with some derivatives showing significant inhibition of paw edema in animal models of inflammation. researchgate.net

While direct experimental data on this compound is limited, the consistent anti-inflammatory activity observed across a range of its derivatives underscores the importance of this chemical structure in the modulation of inflammatory processes. The following table summarizes findings from studies on various isoquinoline sulfonamide derivatives, illustrating the scope of their anti-inflammatory potential. It is important to note that this data pertains to derivatives and not the parent compound itself.

| Derivative Class | Model/Assay | Key Findings | Reference(s) |

| Isoquinoline-1-carboxamides | LPS-treated BV2 microglial cells | Potent suppression of pro-inflammatory mediators (IL-6, TNF-α, NO); Inhibition of MAPKs/NF-κB pathway. | mdpi.com |

| Sulfonamide Derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity with notable percentage of edema inhibition. | researchgate.net |

| Quinoline Sulfonamide Derivatives | Fibroblast-like synoviocytes | Reduction of inflammatory response through inhibition of RAMP1. | oup.com |

| Diarylpyrazoles with Sulfonamide Moiety | In vivo and in vitro COX inhibition assays | Moderate to high COX-2 inhibitory activity and significant in vivo anti-inflammatory effects. | acs.org |

Structure Activity Relationship Sar and Structural Biology Investigations

Elucidation of Critical Structural Features for Biological Activity

The biological profile of isoquinoline-5-sulfonamide derivatives is intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies have dissected the molecule to understand the contribution of each component to its inhibitory power and selectivity.

The this compound core is fundamental to the activity of this class of inhibitors, primarily acting as an ATP-competitive scaffold. google.com The isoquinoline (B145761) ring itself is a critical component, mimicking the adenine (B156593) ring of ATP and fitting into the corresponding binding pocket of protein kinases. iucr.orgd-nb.info Its rigid structure and electronic properties are key for this interaction. A crucial interaction involves the nitrogen atom at position 2 (N-2) of the isoquinoline ring, which typically acts as a hydrogen bond acceptor. This interaction, often with the backbone amide of a conserved hinge region residue in the kinase (such as Val-123 in PKA or Leu83 in CK1), is a conserved feature in the binding of these inhibitors and is considered essential for anchoring the molecule in the ATP binding site. d-nb.infopnas.orgnih.gov The reduced electron density of the isoquinoline ring may also be important for activity. nih.gov

The sulfonamide moiety is equally vital. It often mimics the ribose group of ATP and its orientation within the active site is crucial. iucr.org Replacement of the sulfonamide with an amide group has been shown to lead to a loss of activity, highlighting its importance in directing the isoquinoline into the correct orientation for binding. nih.gov The sulfonamide group can participate in hydrogen bonding interactions with the target enzyme. For instance, in some PKA-inhibitor complexes, the sulfonamide NH group forms a hydrogen bond with the side chain of Glu127 or with residues in the glycine-rich loop, such as Thr51. tandfonline.com These interactions contribute significantly to the binding affinity and can influence the conformation of the enzyme's active site. tandfonline.com The combination of the isoquinoline ring and the sulfonamide group creates a potent pharmacophore that effectively competes with ATP for binding to a wide range of protein kinases. nih.gov

While the this compound core provides the foundational binding interactions, modifications to the side chain extending from the sulfonamide group are the primary determinants of inhibitor potency and selectivity. pnas.org By altering the size, shape, and chemical nature of this side chain, researchers have developed compounds with tailored profiles against specific kinases.

Early derivatives like H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) and H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) demonstrated the potential of this scaffold. nih.gov Further elaboration led to compounds like H-89 (N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide), which incorporates a large bromocinnamyl group. This bulky, hydrophobic group provides more extensive van der Waals contacts within the ATP binding pocket, resulting in significantly higher potency for Protein Kinase A (PKA). iucr.orgnih.gov

The selectivity between different kinases can be finely tuned. For example, the position of substituents on the isoquinoline ring itself can flip the orientation of the inhibitor to favor binding to one kinase over another. pnas.org The inhibitor CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) is selective for Casein Kinase-1 (CK1), and this selectivity is achieved primarily through interactions involving the substituents at ring positions 5 and 8. pnas.org

Structure-based design has led to the development of potent inhibitors for other kinases, such as Protein Kinase B (PKB/Akt) and Rho-associated kinase (ROCK). For PKB, constrained pyrrolidine (B122466) analogues were designed to mimic the bound conformation of more flexible linear prototypes, leading to potent cellular inhibitors. nih.govresearchgate.net For ROCK inhibitors, extending a substituent into the pocket defined by the glycine-rich loop was found to enhance potency. rhhz.net The introduction of chiral centers in the side chain can also have a dramatic effect; for instance, the (S)-configuration of one ROCK inhibitor was 75-fold more potent than its (R)-enantiomer. nih.gov N-methylation of the sulfonamide nitrogen is generally tolerated, retaining a high percentage of the original potency, which allows for modifications at this position for other purposes, such as improving pharmacokinetic properties. nih.gov

Crystallographic Studies of this compound Complexes

X-ray crystallography has been an indispensable tool for visualizing how this compound inhibitors interact with their target enzymes at an atomic level. These structural insights have been crucial for validating binding modes predicted by SAR studies and for guiding the rational design of new, improved inhibitors. iucr.org

Numerous crystal structures of this compound derivatives in complex with various protein kinases have been solved. These include complexes with the catalytic subunit of cAMP-dependent protein kinase (PKA), Casein Kinase-1 (CK1), and Rho-associated kinase (ROCK). pnas.orgnih.govnih.gov

For example, the crystal structures of the PKA catalytic subunit complexed with the inhibitors H-7, H-8, and H-89 were determined at resolutions of 2.2 Å to 2.3 Å. nih.gov These structures provided the first atomic-level views of how this class of compounds binds to the ATP site of a prototypical AGC kinase. Similarly, the crystal structure of CK1 in complex with the selective inhibitor CKI-7 was refined to 2.5 Å resolution, revealing the basis for its ATP-competing inhibition and selectivity. pnas.org More recently, structure-guided design efforts have yielded crystal structures of novel inhibitors bound to ROCK1, with resolutions as high as 2.3 Å, which have been pivotal in the optimization of fragments into potent and selective inhibitors. nih.gov The use of PKA-PKB chimeric proteins has also been a validated structural system for understanding inhibitor interactions with PKB/Akt. researchgate.netresearchgate.net

At atomic resolution, the crystal structures reveal a network of specific interactions that stabilize the enzyme-inhibitor complex. A conserved hydrogen bond between the isoquinoline ring nitrogen (N-2) and the backbone amide of a hinge region residue (e.g., Val-123 in PKA) is a hallmark of this inhibitor class. d-nb.infonih.gov

The side chain extending from the sulfonamide engages in various interactions that dictate potency and selectivity. In the PKA-H89 complex, the inhibitor side chain amide forms a hydrogen bond with the backbone carbonyl of Glu-170. nih.gov The bromobenzene (B47551) moiety of H-89 occupies the site typically taken by the phosphate (B84403) groups of ATP, making hydrophobic contacts beneath the glycine-rich loop. iucr.org In ROCK1, the inhibitor Compound 18 also binds to the hinge region, with potential hydrogen bonding and van der Waals interactions being key to its affinity. nih.gov

Computational Approaches to SAR

Computational methods, including molecular modeling and docking, have become integral to the study of this compound inhibitors. These approaches complement experimental SAR and crystallographic data, providing valuable insights into inhibitor binding and helping to rationalize observed activities.

Molecular docking studies are frequently used to predict the binding poses of novel derivatives within the kinase active site. scirp.org For example, docking experiments were used to suggest hypothetical interactions for the most active and selective inhibitors of carbonic anhydrase isoforms IX and XIV, guiding further design. acs.org Modeling and X-ray crystallography are often used in tandem; modeling can predict how a modification might affect binding, and crystallography can then confirm or refine that prediction. rhhz.net This iterative process was used in the development of ROCK inhibitors, where modeling showed that inhibitors with additional solubilizing groups could form extra interactions with an aspartate residue, a finding later supported by crystallographic analysis. rhhz.net

Computational analysis can also help explain SAR trends. For instance, calculations of dipole moments have been used to rationalize the activity of different substituted derivatives. researchgate.net In silico studies are also employed to predict ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds for synthesis and further testing. scirp.org By combining these computational tools with experimental data, researchers can accelerate the discovery and optimization of potent and selective this compound-based inhibitors.

Molecular Docking and Binding Mode Prediction

Molecular docking simulations are a cornerstone in understanding how this compound derivatives interact with their biological targets at a molecular level. These computational studies predict the preferred orientation and conformation of a ligand when bound to a protein's active site, providing insights into the key interactions that drive binding affinity and specificity.

Docking studies on other targets have elucidated different binding modes. In the pursuit of allosteric inhibitors for bacterial DNA gyrase, molecular docking revealed that isoquinoline sulfonamides occupy a unique, hydrophobic, allosteric pocket within the GyrA subunit. nih.gov This mode of action is distinct from that of established gyrase inhibitors like fluoroquinolones. nih.gov The sulfonamide group, in this context, is thought to be critical for orienting the isoquinoline into its specific binding pocket. nih.gov

Investigations into isoquinoline-sulfonamide hybrids as potential cholinesterase inhibitors have used molecular docking to understand their binding interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Similarly, when targeting aromatase, docking simulations showed that potent derivatives could fit snugly into the enzyme's active site. nih.gov Key interactions for a highly potent triazole-benzene-sulfonamide derivative bearing an isoquinoline ring included hydrogen bonds with Met374 and Ser478, alongside hydrophobic and π-π stacking interactions. nih.gov In another study targeting CDK6, the C1 of a 3,4-dihydroisoquinoline-2(1H)-sulfonamide derivative formed hydrophobic interactions with Leu152 and Ala162, while the sulfonyl group formed a water-mediated hydrogen bond. mdpi.com

These computational predictions are vital for structure-based drug design, enabling the rational modification of the this compound scaffold to enhance potency and selectivity for a given target. nih.gov

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Target Protein | Key Interacting Residues | Predicted Interactions | Reference(s) |

| Protein Kinase A (PKA) | Val123 | Hydrogen bond with isoquinoline nitrogen | d-nb.info |

| DNA Gyrase (GyrA subunit) | Not specified in abstract | Binding in a hydrophobic, allosteric pocket | nih.gov |

| Aromatase | Met374, Ser478 | Hydrogen bonding, hydrophobic, π-π stacking | nih.gov |

| Cyclin-dependent kinase 6 (CDK6) | Leu152, Ala162 | Hydrophobic interactions, water-mediated H-bond | mdpi.com |

| Acetylcholinesterase (AChE) | Not specified in abstract | Binding site interactions | researchgate.net |

| Butyrylcholinesterase (BuChE) | Not specified in abstract | Binding site interactions | researchgate.net |

| Triosephosphate Isomerase (TPI) | Not specified in abstract | Binding at dimer interface, distinct from active site | scirp.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoquinoline sulfonamides, QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory potential against specific enzymes. japsonline.comjapsonline.com

A notable QSAR study was conducted on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives to understand their inhibitory activity against the AKR1C3 enzyme, a target relevant to prostate cancer. japsonline.comjapsonline.com This research utilized molecular representation of structure-property relationships (MoRSE) descriptors, which encode the 3D structure of the molecules. japsonline.comjapsonline.com The resulting QSAR model successfully identified descriptors that play a crucial role in predicting the bioactivity of these compounds. japsonline.com

The robustness and predictive power of a QSAR model are evaluated using several statistical metrics. jbclinpharm.org A valid model typically requires a high squared correlation coefficient (r²) and a high cross-validated correlation coefficient (q² > 0.5). jbclinpharm.org The difference between r² and q² should be minimal (e.g., < 0.3) to avoid the risk of an over-fitted model. jbclinpharm.org The study on AKR1C3 inhibitors resulted in a statistically validated model deemed robust and stable, indicating its utility in designing novel and more potent isoquinoline derivatives. japsonline.com

By quantifying the impact of different physicochemical and structural properties (descriptors) on biological activity, QSAR models provide valuable guidance for lead optimization. They help researchers prioritize which parts of the this compound scaffold to modify to enhance the desired activity, streamlining the drug discovery process.

Table 2: Principles of QSAR Model Validation

| Statistical Parameter | Description | Significance | Reference(s) |

| r² (Squared Correlation Coefficient) | Measures the goodness of fit of the model. | A value > 0.6 is generally considered acceptable. | jbclinpharm.org |

| q² (Cross-Validated r²) | Measures the predictive ability of the model. | A value > 0.5 indicates good predictive power. | jbclinpharm.org |

| r² - q² | The difference between the fit and predictive power. | A large difference (>0.3) suggests an over-fitted model. | jbclinpharm.org |

| Y-Randomization | A test for robustness. | The model is rebuilt with shuffled dependent variable data; low r² values in these new models confirm robustness. | jbclinpharm.org |

| Descriptors | Numerical representations of molecular properties. | In one study, MoRSE descriptors were used to encode 3D structural data for isoquinoline derivatives. | japsonline.comjapsonline.com |

Advanced Research Methodologies and Applications in Chemical Biology

Radiochemical Synthesis and Molecular Imaging Research Applications

Carbon-11 (B1219553) Radiolabeling for Molecular Imaging Probe Development

The development of molecular imaging probes allows for the non-invasive study of biological processes in vivo. Carbon-11 (¹¹C), a positron-emitting isotope with a short half-life (20.4 minutes), is frequently used for synthesizing Positron Emission Tomography (PET) radiotracers. mdpi.com This short half-life is suitable for tracking the pharmacokinetics of small molecule inhibitors. mdpi.com

In the pursuit of an imaging agent for Protein Kinase A (PKA), a key enzyme in cellular signal transduction, researchers have utilized the isoquinoline-5-sulfonamide framework. nih.govnih.gov Specifically, a derivative of the known PKA inhibitor H-89 was designed for radiolabeling. The strategy involved introducing an N-methyl group onto the sulfonamide nitrogen, which serves as a site for the incorporation of ¹¹C. nih.gov

The synthesis of the target compound, N-(2-(4-bromocinnamylamino) ethyl)-N-[¹¹C]methyl-isoquinoline-5-sulfonamide (referred to as [¹¹C]5), was achieved by reacting its precursor, N-(2-(4-bromocinnamylamino)ethyl)this compound (H-89, compound 2), with [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov This reaction provided the desired PET radiotracer with high purity and specific activity, making it suitable for preclinical evaluation. nih.gov The successful synthesis demonstrates the feasibility of modifying the this compound core to create probes for molecular imaging. nih.govresearchgate.net

Table 1: Radiosynthesis Parameters for N-(2-(4-bromocinnamylamino) ethyl)-N-[¹¹C]methyl-isoquinoline-5-sulfonamide ([¹¹C]5)

| Parameter | Reported Value | Source |

|---|---|---|

| Precursor | N-(2-(4-bromocinnamylamino)ethyl)this compound (H-89) | nih.gov |

| Radiolabeling Agent | [¹¹C]CH₃I (from [¹¹C]CO₂) | nih.gov |

| Radiochemical Yield (decay-corrected) | 32% | nih.gov |

| Radiochemical Purity | >98% | nih.gov |

| Specific Activity (at end of synthesis) | 1130 mCi/µmol | nih.gov |

Positron Emission Tomography (PET) Tracer Evaluation in Preclinical Models

Following successful radiolabeling, the next critical step is the evaluation of the PET tracer in preclinical animal models to assess its biodistribution and potential for imaging the target protein in vivo. The carbon-11 labeled PKA inhibitor, [¹¹C]5, was evaluated in conscious rats to determine its uptake in various organs, with a particular focus on the brain, where PKA dysregulation is implicated in neuropsychiatric disorders. nih.govnih.gov

The ex vivo biodistribution studies involved administering [¹¹C]5 to the rats and measuring the radioactivity in excised tissues at different time points post-injection. nih.gov The results showed that radioactivity in all examined brain regions was very low, measuring less than 0.2% of the injected dose per gram of tissue (%ID/g) at all time points (5, 15, 30, and 60 minutes). nih.gov This modest brain penetration was deemed inadequate for the tracer to be useful for studying PKA in the central nervous system (CNS) with PET. mdpi.comnih.govnih.govresearchgate.net

Despite its limitations for neuroimaging, the study concluded that [¹¹C]5 could have potential applications for imaging PKA in peripheral tissues where its uptake might be higher or more specific. nih.gov These findings underscore the importance of preclinical PET evaluations in determining the viability of a radiotracer and guiding future design efforts. mdpi.com

Table 2: Ex Vivo Biodistribution of [¹¹C]5 in Rat Brain

| Time Point (minutes) | Radioactivity in Brain Regions (%ID/g) | Source |

|---|---|---|

| 5 | <0.2 | nih.gov |

| 15 | <0.2 | nih.gov |

| 30 | <0.2 | nih.gov |

Theoretical and Computational Chemistry in Research Design

Computational chemistry provides powerful tools for understanding the properties of molecules like this compound and for designing new derivatives with improved characteristics. These in silico methods allow researchers to predict molecular behavior and prioritize synthetic efforts, accelerating the research and discovery process.

Density Functional Theory (DFT) Calculations for Electronic Properties and Spectroscopic Data

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound and its derivatives, DFT calculations are employed to predict a range of properties that are crucial for understanding their chemical reactivity and interaction with biological targets. nih.govresearchgate.net

One key application is the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO provides insights into the molecule's stability and reactivity. nih.gov DFT is also used to determine the most stable three-dimensional conformations of these molecules, which is essential for understanding how they fit into a protein's binding site. researchgate.net Furthermore, these calculations can predict spectroscopic data, which can then be compared with experimental results from techniques like NMR to confirm the molecular structure. researchgate.net In studies of 4-fluoro-isoquinoline-5-sulfonamide derivatives, DFT calculations were used to predict the lowest energy structures, showing good agreement with experimental data from X-ray diffraction. researchgate.net

Table 3: Applications of DFT in this compound Research

| DFT Application | Information Obtained | Relevance | Source |

|---|---|---|---|

| Molecular Orbital Calculation | HOMO-LUMO energy gap | Predicts molecular reactivity and stability | nih.gov |

| Conformational Analysis | Lowest energy molecular structures | Corroborates experimental data (X-ray, NMR) and informs on binding poses | researchgate.net |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Research Compound Design

Before a compound can be considered for further development, it is crucial to assess its likely pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is a computational approach used to filter and prioritize research compounds early in the design phase. nih.govnih.gov This process saves significant time and resources by identifying molecules with poor drug-like properties before they are synthesized.

For research involving the this compound scaffold, ADME prediction tools are used to evaluate newly designed derivatives. nih.govmdpi-res.com These tools estimate properties such as gastrointestinal absorption, permeation across the blood-brain barrier, and potential for metabolism by cytochrome P450 enzymes. nih.gov For example, in the design of novel kinase inhibitors based on the this compound structure, in silico ADME-Tox filtering is a standard step to weed out compounds that are likely to have unfavorable pharmacokinetics or toxicity. nih.govucsc.edu

Table 4: Common In Silico ADME Parameters for Compound Evaluation

| ADME Parameter | Description | Importance in Research Design | Source |

|---|---|---|---|

| A bsorption | Prediction of gastrointestinal absorption | Estimates potential for oral bioavailability | nih.gov |

| D istribution | Prediction of blood-brain barrier (BBB) permeation | Determines if a compound can reach CNS targets | nih.gov |

| M etabolism | Prediction of interaction with Cytochrome P450 (CYP) enzymes | Assesses potential for drug-drug interactions and metabolic instability | nih.gov |

| E xcretion | (Related to clearance and half-life predictions) | Informs on the compound's persistence in the body | nih.gov |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed, dynamic view of how a ligand like an this compound derivative interacts with its biological target, such as a protein kinase. d-nb.info

MD simulations have been applied to study the binding of this compound-based inhibitors to Protein Kinase A (PKA) and Protein Kinase B (AKT). nih.govd-nb.info These simulations reveal crucial information that static crystal structures cannot, such as the flexibility of the ligand and the protein upon binding, the stability of the binding pose, and the influence of surrounding water molecules. d-nb.infotandfonline.com For instance, MD simulations of fasudil, an this compound derivative, bound to PKA have provided insights into the conformational changes in the protein's glycine-rich loop, which is critical for binding. d-nb.inforesearchgate.net By simulating the complex over time, researchers can better understand the thermodynamic and kinetic aspects of the interaction, which is invaluable for designing inhibitors with higher affinity and specificity. nih.gov

Table 5: Insights from Molecular Dynamics (MD) Simulations

| Type of Analysis | Information Gained | Relevance to Research | Source |

|---|---|---|---|

| Conformational Analysis | Flexibility of ligand and protein side chains | Reveals induced-fit mechanisms and dynamic binding events | d-nb.inforesearchgate.net |

| Interaction Analysis | Stability of hydrogen bonds and other non-covalent interactions | Confirms the stability of the predicted binding mode | nih.gov |

| Solvation Analysis | Role of explicit water molecules in the binding site | Explains the contribution of water to binding affinity and specificity | d-nb.info |

Q & A

Basic: What are the standard synthetic protocols for Isoquinoline-5-sulfonamide, and how are they validated?

Methodological Answer:

this compound is typically synthesized via sulfonylation of isoquinoline derivatives. A common approach involves reacting 5-aminoisoquinoline with sulfonyl chlorides under controlled pH (8–10) in anhydrous dichloromethane, followed by purification via column chromatography . Validation includes:

- Purity Analysis : HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

- Structural Confirmation : -NMR (δ 8.5–9.0 ppm for aromatic protons), IR (S=O stretching at 1150–1250 cm) .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Sulfonyl Chloride | 65–75 | 92–98 | DCM, RT, 12h |

| Direct Sulfonation | 50–60 | 85–90 | HSO, 80°C |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (CHNOS, [M+H] at m/z 225.0432) .

- X-ray Crystallography : Resolves sulfonamide group orientation (bond angles: S–N–C ≈ 115°) .

- Elemental Analysis : Carbon/Nitrogen ratios within ±0.3% of theoretical values .

Advanced: How can researchers optimize this compound synthesis for improved yield and scalability?

Methodological Answer:

- Solvent Optimization : Replace DCM with THF to reduce toxicity and enhance solubility .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation (yield increase by 15–20%) .

- Scale-Up Considerations : Implement continuous-flow reactors for consistent temperature control and reduced byproducts .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies (e.g., kinase inhibition IC values) may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound Stability : Pre-test stability in assay buffers (pH 7.4, 37°C) via LC-MS .

- Meta-Analysis : Aggregate data from ≥5 independent studies to identify outliers and consensus values .

Advanced: How to design experiments assessing this compound’s selectivity across kinase targets?

Methodological Answer:

- Kinase Panel Screening : Use recombinant kinases (e.g., PKA, PKC) at 1 µM compound concentration .

- Docking Studies : Align with crystal structures (PDB: 7CB) to predict binding affinities .

- Control Groups : Include staurosporine as a pan-kinase inhibitor control .

Basic: What are the stability challenges of this compound in aqueous solutions?

Methodological Answer:

- Hydrolysis Risk : Sulfonamide bonds degrade at pH > 8.0. Use phosphate buffers (pH 6.5–7.5) for long-term storage .

- Light Sensitivity : Store in amber vials at −20°C; monitor degradation via UV-Vis (λ 280 nm) .

Advanced: How can computational modeling predict this compound derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling : Correlate substituent electronegativity with kinase inhibition using Gaussian09 .

- Molecular Dynamics : Simulate binding persistence (≥50 ns trajectories) to ATP pockets .

- ADMET Prediction : Use SwissADME to filter derivatives with poor solubility or hepatotoxicity .

Basic: What are the best practices for ensuring reproducibility in this compound-based assays?

Methodological Answer:

- Detailed Protocols : Document solvent lot numbers, incubation times, and equipment calibration .

- Inter-Lab Validation : Share samples with collaborator labs for cross-verification of IC values .

Advanced: How to address solubility limitations of this compound in in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use 10% DMSO/PEG-400 mixtures (v/v) for IP injections .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) improve bioavailability by 40% .

Advanced: What statistical methods are robust for analyzing dose-response data of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。